2-(1-Aminoethyl)-6-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Aminoethyl)-6-chlorophenol is an organic compound characterized by the presence of an amino group, an ethyl group, and a chlorophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Aminoethyl)-6-chlorophenol typically involves the chlorination of phenol followed by the introduction of an aminoethyl group. One common method includes:
Chlorination of Phenol: Phenol is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to produce 6-chlorophenol.
Aminoethylation: The 6-chlorophenol is then reacted with ethyleneimine under acidic conditions to introduce the aminoethyl group, forming this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Chlorination: Using a continuous flow reactor for the chlorination step to maintain controlled reaction conditions.
Automated Aminoethylation: Automated systems for the aminoethylation step to ensure precise addition of reagents and optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Aminoethyl)-6-chlorophenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The chlorophenol moiety can be reduced to form the corresponding phenol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia under basic conditions.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Phenol derivatives.
Substitution Products: Hydroxyl, alkoxy, or amino-substituted phenols.
Scientific Research Applications
2-(1-Aminoethyl)-6-chlorophenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes and polymers.
Mechanism of Action
The mechanism of action of 2-(1-Aminoethyl)-6-chlorophenol involves its interaction with molecular targets such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The chlorophenol moiety can interact with hydrophobic pockets in proteins, affecting their function and stability.
Comparison with Similar Compounds
2-(1-Aminoethyl)phenol: Lacks the chlorine atom, resulting in different reactivity and biological activity.
6-Chloro-2-aminophenol: Similar structure but without the ethyl group, affecting its solubility and interaction with biomolecules.
2-(1-Aminoethyl)-4-chlorophenol: Chlorine atom positioned differently, leading to variations in chemical behavior and applications.
Uniqueness: 2-(1-Aminoethyl)-6-chlorophenol is unique due to the specific positioning of the aminoethyl and chlorine groups, which confer distinct chemical properties and biological activities
Properties
Molecular Formula |
C8H10ClNO |
---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
2-(1-aminoethyl)-6-chlorophenol |
InChI |
InChI=1S/C8H10ClNO/c1-5(10)6-3-2-4-7(9)8(6)11/h2-5,11H,10H2,1H3 |
InChI Key |
DNSUJHRGQVMRRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=CC=C1)Cl)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.